1,3-dimethyl-7-(2-methylallyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione
Description
1,3-Dimethyl-7-(2-methylallyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione is a xanthine derivative characterized by:
- 1,3-Dimethyl groups at positions 1 and 2.
- Methylthio (-SMe) group at position 8, a sulfur-containing substituent that may enhance lipophilicity and modulate electronic effects.
This compound belongs to a class of purine-2,6-diones with diverse pharmacological applications, including central nervous system (CNS) modulation, analgesia, and enzyme inhibition. Its structural features are critical for its physicochemical properties and biological interactions.
Properties
IUPAC Name |
1,3-dimethyl-7-(2-methylprop-2-enyl)-8-methylsulfanylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-7(2)6-16-8-9(13-11(16)19-5)14(3)12(18)15(4)10(8)17/h1,6H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVURSGSEOUANP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1SC)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-7-(2-methylallyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with a purine derivative.
Alkylation: The purine derivative undergoes alkylation to introduce the 1,3-dimethyl groups.
Thioether Formation: The 8-(methylthio) group is introduced via a thioether formation reaction, often using methylthiol as a reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Catalysts: Employing specific catalysts to enhance reaction rates and yields.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-7-(2-methylallyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Varied depending on the nucleophile used.
Scientific Research Applications
1,3-dimethyl-7-(2-methylallyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes.
Signal Transduction: Involved in cellular signaling pathways.
Medicine
Drug Development: Potential use in developing new pharmaceuticals.
Therapeutic Agents: Investigated for its therapeutic properties.
Industry
Agriculture: Used in the synthesis of agrochemicals.
Cosmetics: Incorporated into formulations for its beneficial properties.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-7-(2-methylallyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulating signaling pathways, such as kinase or phosphatase pathways.
Effects: Inhibition or activation of biological processes, leading to therapeutic outcomes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations at Position 7 and 8
The substituents at positions 7 and 8 significantly influence biological activity and pharmacokinetics. Below is a comparison of key analogs:
Key Observations:
- Position 7 :
- Position 8: Methylthio (-SMe) provides moderate lipophilicity (logP ~1.5–2.0 estimated), contrasting with polar groups like aminopiperidinyl (linagliptin) or pyridinyloxy (3j) . Bromine in 8-bromo-theophylline derivatives serves as a versatile handle for further functionalization .
Pharmacological and Functional Comparisons
CNS and Analgesic Activity
- Caffeine analogs (e.g., 3j and 3m) lose CNS stimulation but retain analgesia when position 8 is substituted with pyridinyloxy groups . The target compound’s methylthio group may similarly dissociate CNS effects from analgesic properties.
- Methylthio vs. thio (-SH) : Thio groups in 8-thio-theophyllines () show enhanced antioxidant activity, whereas methylthio may improve stability and bioavailability .
Enzyme Inhibition Potential
- Linagliptin’s aminopiperidinyl group enables potent DPP-4 binding, while NCT-501’s piperidinyloxy-pyrimidinyl moiety targets aldehyde dehydrogenase .
Anticancer and Cytotoxic Activity
- Triazolylmethoxy derivatives (e.g., 22a) exhibit anticancer activity via in silico predictions, likely through intercalation or topoisomerase inhibition . The target compound’s 2-methylallyl group may confer cytotoxicity via alkylation or reactive oxygen species (ROS) generation.
Physicochemical Properties
Biological Activity
1,3-Dimethyl-7-(2-methylallyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound, often referred to in the literature by its IUPAC name or CAS number (374086-32-5), exhibits various pharmacological properties that make it a subject of interest in medicinal chemistry and biochemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 280.35 g/mol. The structure features a purine core modified with methyl and allyl groups, which are believed to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 280.35 g/mol |
| CAS Number | 374086-32-5 |
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : Research indicates that this compound may inhibit enzymes involved in purine metabolism, which could affect nucleic acid synthesis and cellular proliferation.
- Antioxidant Properties : It has been noted for its potential to scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.
Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- Cell Line Studies : In vitro assays on cancer cell lines have shown that this compound can induce apoptosis and inhibit cell growth. For instance, studies conducted on breast and colon cancer cell lines demonstrated significant reductions in cell viability upon treatment with varying concentrations of the compound.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Tests against various bacterial strains have indicated that it possesses antibacterial activity, potentially useful in developing new antibiotics.
Neuroprotective Effects
Emerging research suggests neuroprotective properties:
- Neuroprotection in Models : Animal models of neurodegenerative diseases have shown that administration of this compound can improve cognitive function and reduce neuronal death.
Case Studies
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways.
- Antimicrobial Efficacy : Research published in Phytotherapy Research highlighted the effectiveness of this compound against Staphylococcus aureus, indicating its potential as an alternative treatment for antibiotic-resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
